molecular formula C65H98N16O19 B056462 Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg CAS No. 120944-72-1

Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg

Cat. No. B056462
CAS RN: 120944-72-1
M. Wt: 1407.6 g/mol
InChI Key: XEVUUFOXAJNOGZ-AEXXRSRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, also known as GAVP, is a peptide with a unique sequence of amino acids. It has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Angiogenin : The amino acid sequence of human tumor-derived angiogenin, a protein consisting of 123 amino acids, has been determined. Angiogenin is significant as the first tumor angiogenesis factor isolated from human sources. Its sequence shares some homology with pancreatic ribonucleases and plays a crucial role in tumor growth and development (Strydom et al., 1985).

  • Human Chorionic Gonadotropin : The amino acid sequences of the alpha and beta subunits of human chorionic gonadotropin (hCG) have been determined. This hormone is essential in pregnancy, and its structural study helps in understanding its biological functions (Morgan et al., 1975).

  • Glycogen Synthase : The amino acid sequence surrounding phosphorylation sites in glycogen synthase from rabbit skeletal muscle provides insights into the regulation of glycogen synthesis, a crucial process in energy metabolism (Rylatt et al., 1980).

  • Glutaredoxin : The amino acid sequence of glutaredoxin isolated from rabbit bone marrow was determined, shedding light on the protein's structure and enzymatic activity. This is significant in understanding redox reactions in cells (Hopper et al., 1989).

  • 60-kilodalton Glycoprotein Esterase : The amino acid sequence of a glycoprotein esterase from rabbit liver microsomes was identified. This enzyme is a major component of the hepatic microsomal membrane and is involved in metabolic processes (Ozols, 1987).

  • Sarcine Adenylate Kinase : The amino-acid sequence of sarcine adenylate kinase from porcine muscle has been determined, providing insights into the enzyme’s structure and function. Adenylate kinases are crucial in energy metabolism (Heil et al., 1974).

properties

IUPAC Name

4-[[2-[[1-[2-[[1-[2-[[1-[2-[[1-[2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVUUFOXAJNOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H98N16O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408346
Record name Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120944-72-1
Record name Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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